N-{3-[(2-aminoethyl)sulfamoyl]phenyl}-2-methyl-3-[3-(trifluoromethyl)phenyl]propanamide hydrochloride
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Description
N-{3-[(2-aminoethyl)sulfamoyl]phenyl}-2-methyl-3-[3-(trifluoromethyl)phenyl]propanamide hydrochloride is a useful research compound. Its molecular formula is C19H23ClF3N3O3S and its molecular weight is 465.92. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound, also known as Z1456467176, is the P2X7 receptor (P2X7R) . P2X7R is a key player in the activation of the NLRP3 inflammasome, a central process in initiating gout flares .
Mode of Action
Z1456467176 acts as an allosteric inhibitor of P2X7R . It binds to the drug-binding pocket of P2X7R, thereby acting as a potential antagonist . This binding inhibits the unique conformational rearrangement of P2X7R upon ATP binding, which is critical for the activation of the NLRP3 inflammasome .
Biochemical Pathways
The compound’s action affects the NLRP3-caspase-1-IL-1β pathway . In the presence of ATP, Z1456467176 blocks ATP-induced activation of this pathway . This inhibition disrupts the downstream effects of the pathway, including the activation of the NLRP3 inflammasome, a key event in the initiation of gout flares .
Pharmacokinetics
Its efficacy in reducing gouty joint inflammation in rats suggests that it has favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
Z1456467176 exerts promising effects in reducing gouty joint inflammation . By inhibiting the activation of the NLRP3 inflammasome, it facilitates the remission of MSU crystal-induced gout inflammation .
Action Environment
This suggests that the compound’s action, efficacy, and stability may be influenced by the presence of ATP and other factors in the biochemical environment .
Biochemical Analysis
Biochemical Properties
The compound N-{3-[(2-aminoethyl)sulfamoyl]phenyl}-2-methyl-3-[3-(trifluoromethyl)phenyl]propanamide hydrochloride interacts with the P2X7 receptor . The P2X7 receptor is a key player in the activation of the NLRP3 inflammasome, a process central to initiating gout flares .
Cellular Effects
In functional assays, ATP- or BzATP-induced P2X7R function was assessed in HEK-293T cells in vitro overexpressing hP2X7R and macrophages . This compound exhibited a stable and significant P2X7R inhibitory effect .
Molecular Mechanism
This compound blocks ATP-induced activation of the NLRP3-caspase-1-IL-1β pathway . Molecular docking and molecular dynamics simulation studies showed that the P27XR protein conformation was remodeled by this compound .
Dosage Effects in Animal Models
In MSU crystal-induced gout, the presence and involvement of ATP were confirmed. This compound exerted promising effects in reducing gouty joint inflammation in rats .
Properties
IUPAC Name |
N-[3-(2-aminoethylsulfamoyl)phenyl]-2-methyl-3-[3-(trifluoromethyl)phenyl]propanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N3O3S.ClH/c1-13(10-14-4-2-5-15(11-14)19(20,21)22)18(26)25-16-6-3-7-17(12-16)29(27,28)24-9-8-23;/h2-7,11-13,24H,8-10,23H2,1H3,(H,25,26);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUMBUFWWOATNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)C(=O)NC2=CC(=CC=C2)S(=O)(=O)NCCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClF3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.